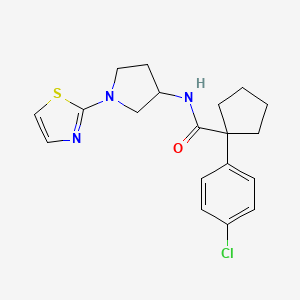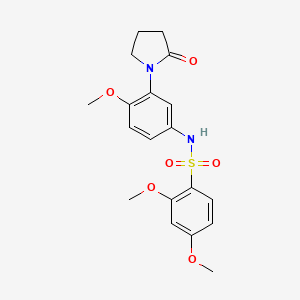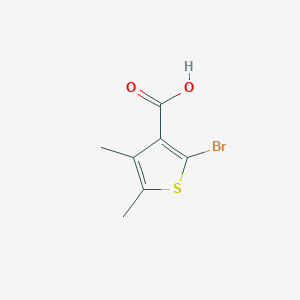
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPC is a synthetic compound that belongs to the class of cyclopentanecarboxamide derivatives.
Wirkmechanismus
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide acts as an inhibitor of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide increases the levels of endocannabinoids in the brain. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity, increase appetite, and improve mood. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in lab experiments is that it is a highly selective inhibitor of FAAH. This means that it can be used to specifically target the endocannabinoid system, without affecting other physiological processes. However, one limitation of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide as a treatment for chronic pain. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity in animal studies, and further research is needed to determine its potential as a pain medication. Another area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in the treatment of mood disorders, such as depression and anxiety. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have mood-regulating effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Finally, there is potential for the development of new compounds that are based on 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, which could have improved pharmacological properties and increased efficacy.
Synthesemethoden
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-amine. Another method involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-carboxylic acid. These methods have been optimized to produce high yields of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been used as a tool to study the role of the endocannabinoid system in the brain. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of effects on the brain.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-15-5-3-14(4-6-15)19(8-1-2-9-19)17(24)22-16-7-11-23(13-16)18-21-10-12-25-18/h3-6,10,12,16H,1-2,7-9,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAHZHHANSBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)
![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2885696.png)

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)
